Cas no 104443-43-8 (urdamycin C)

urdamycin C structure
Productnaam:urdamycin C
urdamycin C Chemische en fysische eigenschappen
Naam en identificatie
-
- urdamycin C
- (1R)-1,5-anhydro-2,6-dideoxy-3-O-{(2S,5S
- Benz(7,8)anthra(9,1-bc)pyran-2,6,13(10H)-trione, 5-(2,6-dideoxy-3-O-((2S-(2alpha,5beta,6beta))-5-((2,6-dideoxy-beta-D-arabino-hexopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)-beta-D-arabino-hexopyranosyl)-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(4-hydroxyphenyl)-11-methyl-13a-((tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)oxy)-, (9aR-(9aalpha,11alpha,13aalpha(2S*,5S*,6S*)))-
- (3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,13,15,17-hexaene-4,12,19-trione
- 104443-43-8
-
- Inchi: InChI=1S/C51H60O19/c1-21-30(53)10-12-37(64-21)70-51-35(55)19-49(5,61)20-50(51,62)15-14-27-42(51)47-40-29(39(48(60)69-47)25-6-8-26(52)9-7-25)16-28(46(59)41(40)45(27)58)33-18-34(44(57)24(4)63-33)68-36-13-11-32(22(2)65-36)67-38-17-31(54)43(56)23(3)66-38/h6-9,14-16,21-24,30-34,36-38,43-44,52-54,56-57,59,61-62H,10-13,17-20H2,1-5H3/t21-,22+,23-,24-,30+,31-,32+,33-,34-,36+,37+,38+,43-,44-,49+,50+,51+/m1/s1
- InChI-sleutel: APMRFKHSHVYRKV-ISORPGPBSA-N
- LACHT: CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O
Berekende eigenschappen
- Exacte massa: 976.3729
- Monoisotopische massa: 976.37287968g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 8
- Aantal waterstofbondacceptatoren: 19
- Zware atoomtelling: 70
- Aantal draaibare bindingen: 8
- Complexiteit: 2360
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 17
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0
- Topologisch pooloppervlak: 287Ų
Experimentele eigenschappen
- PSA: 286.89
urdamycin C Gerelateerde literatuur
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
104443-43-8 (urdamycin C) Gerelateerde producten
- 2229657-12-7(2-methyl-3-phenylprop-2-en-1-yl sulfamate)
- 1261233-92-4(1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride)
- 2138356-85-9(ethyl 3-{bicyclo4.1.0heptan-1-yl}-3-oxopropanoate)
- 30536-22-2(4-Nitrobenzoc1,2,5thiadiazol-5-amine)
- 1420848-39-0((pyrrolidin-3-yl)methanethiol hydrochloride)
- 1214364-04-1(3-Chloro-6-methyl-2-phenylpyridine)
- 860788-18-7(N-Benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide)
- 1350988-92-9(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid)
- 3149-28-8(2-Methoxypyrazine)
- 1805218-45-4(Ethyl 3-chloro-5-cyano-4-formylphenylacetate)
Aanbevolen leveranciers
atkchemica
Goudlid
CN Leverancier
Reagentie

Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie

Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Taizhou Jiayin Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk
